molecular formula C7H8N4O B13179134 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol

5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol

Cat. No.: B13179134
M. Wt: 164.16 g/mol
InChI Key: DPAKJNKSDGBXFX-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol is a heterocyclic compound with the molecular formula C6H8N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with ammonium formate in the presence of palladium on carbon (Pd/C) catalyst at 50°C for 10 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an agonist or antagonist at certain receptor sites, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol is unique due to its specific structural features and the diverse range of reactions it can undergo.

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

5-(aminomethyl)-1,2-dihydropyrazolo[3,4-c]pyridin-3-one

InChI

InChI=1S/C7H8N4O/c8-2-4-1-5-6(3-9-4)10-11-7(5)12/h1,3H,2,8H2,(H2,10,11,12)

InChI Key

DPAKJNKSDGBXFX-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC2=C1C(=O)NN2)CN

Origin of Product

United States

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